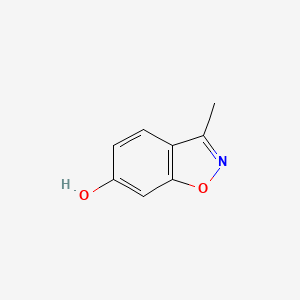
3-Methyl-1,2-benzisoxazol-6-ol
概要
説明
3-Methyl-1,2-benzisoxazol-6-ol is a nitrogen and oxygen-containing heterocyclic compound . It is also known by other names such as 3-METHYLBENZO [D]ISOXAZOL-6-OL, 3-methyl-1,2-benzoxazol-6-ol, and MFCD00460585 .
Synthesis Analysis
The synthesis of 3-Methyl-1,2-benzisoxazol-6-ol involves the reaction of 1-(2,4-dihydroxyphenyl)ethanone oxime with potassium hydroxide. This mixture is refluxed for 4 days in a methanol/water mixture .Molecular Structure Analysis
The molecular formula of 3-Methyl-1,2-benzisoxazol-6-ol is C8H7NO2 . The InChI code is 1S/C8H7NO2/c1-5-7-3-2-6 (10)4-8 (7)11-9-5/h2-4,10H,1H3 . The molecular weight is 149.15 g/mol .Chemical Reactions Analysis
The kinetic parameters of the reaction of 2-methyl-1,3-benzoxazol-6-ol with peroxy radicals of different natures were determined by volumetric and chemiluminescence methods . A relation was found between the antioxidant activity and electronic structure parameters calculated by quantum-chemical methods .Physical And Chemical Properties Analysis
3-Methyl-1,2-benzisoxazol-6-ol has a topological polar surface area of 46.3 Ų . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 0 . The complexity of the molecule is 151 .科学的研究の応用
Synthesis and Pharmaceutical Applications
Anticonvulsant Activities : 3-(Sulfamoylmethyl)-1,2-benzisoxazole derivatives, synthesized from 3-(bromomethyl)-1,2-benzisoxazole, have shown marked anticonvulsant activity in mice. These compounds, particularly 3-(sulfamoylmethyl)-1,2-benzisoxazole, are promising in this area due to their NTD50 and ED50 ratio (Uno, Kurokawa, Masuda, & Nishimura, 1979).
Efficient Synthesis Techniques : A microwave-promoted synthesis method for 3-amino-substituted 1,2-benzisoxazoles has been developed. This method offers good-to-high yields and is efficient for developing substituted 1,2-benzisoxazoles (Smith, Le, Jones, & Deadman, 2010).
New Synthesis Methods : N-Phenylsalicylohydroxamic acids and related compounds have been used to synthesize various 1,2-benzisoxazole derivatives, including 3-methyl-1,2-benzisoxazoles. This method highlights the versatility of 1,2-benzisoxazoles in chemical syntheses (Kalkote & Goswami, 1977).
Chemical and Physical Properties
Gas Phase Ion Chemistry : Studies on the mass spectrometric behavior of 3-methyl-1,2-benzisoxazole have provided insights into its structural characterization and differentiation from isomeric ion structures. This research is crucial for understanding the chemico-physical properties of these compounds (Giorgi, Salvini, & Ponticelli, 2004).
Protonation and Deprotonation Enthalpies : Density functional theory (DFT) studies on benzoxazole and 1,2-benzisoxazole derivatives, including 3-methyl-1,2-benzisoxazole, have been conducted to understand their interaction with water molecules. This research provides valuable insights into the structures, energies, and interactions of these compounds in aqueous media, which is significant for drug design (Kabanda & Ebenso, 2013).
Crystallography and Structural Analysis
- Crystal Structure Analysis : The crystal structure of 3-methyl-5-phenyl-1,2-benzisoxazole 2-oxide has been determined, providing key insights into its molecular structure and interactions. These findings are vital for understanding the chemical properties and potential applications of this compound (Anuradha, Vasuki, Laxminarasimhulu, & Veerareddy, 2014).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
3-methyl-1,2-benzoxazol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c1-5-7-3-2-6(10)4-8(7)11-9-5/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKYNZFXZSIBLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60475614 | |
| Record name | 3-Methyl-1,2-benzisoxazol-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60475614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1,2-benzisoxazol-6-ol | |
CAS RN |
66033-92-9 | |
| Record name | 3-Methyl-1,2-benzisoxazol-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60475614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


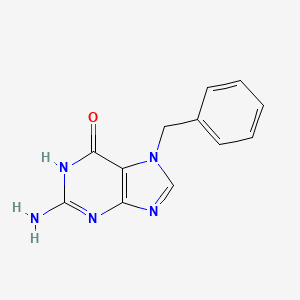
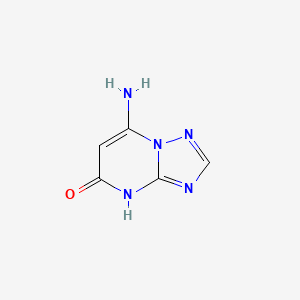
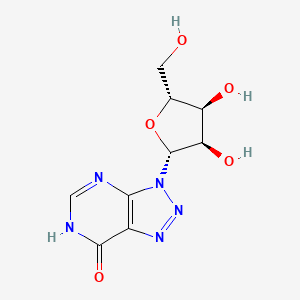

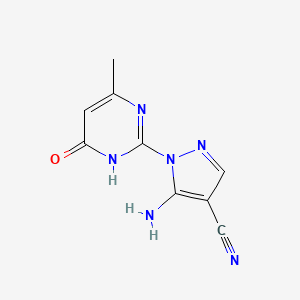

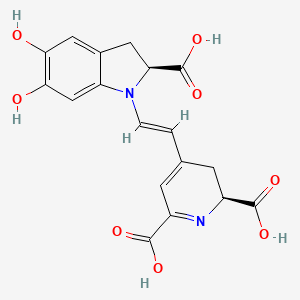
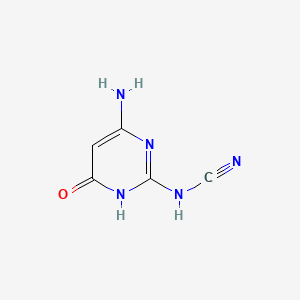
![(1S,2S,4S,5S)-2,5-Bis(3,5-di-tert-butyl-2-hydroxybenzylideneamino)bicyclo[2.2.1]heptane](/img/structure/B1384159.png)
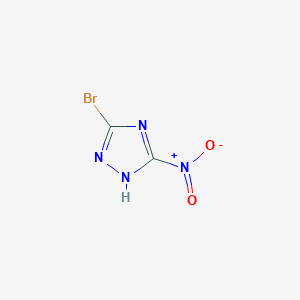
![3-[(4-Amino-6-oxo-1,6-dihydropyrimidin-2-YL)thio]propanoic acid](/img/structure/B1384162.png)

![2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B1384165.png)